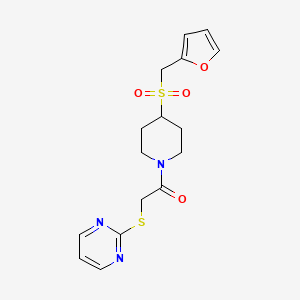

3-(7-chloro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(7-chloro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbenzamide, also known as CTB, is a novel compound that has been studied for its potential applications in scientific research. This compound has shown promising results in various experiments, and its mechanism of action and physiological effects have been extensively studied.

Scientific Research Applications

Anticonvulsant and Antimicrobial Activities

A study synthesized novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, closely related to the specified compound, and evaluated their anticonvulsant and antimicrobial activities. Among these compounds, specific derivatives showed broad spectrum activity against Gram-positive and Gram-negative bacteria and fungi. They also exhibited potent anticonvulsant activity, indicating potential in treating convulsive disorders (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Anti-inflammatory and Analgesic Properties

Another research synthesized 3-substituted-2-thioxoquinazolin-4(3H)-one derivatives and investigated their anti-inflammatory and analgesic properties. Specific compounds in this category demonstrated excellent anti-inflammatory activity, with some showing significant analgesic activity, suggesting their potential as therapeutic agents in inflammatory and pain-related conditions (Rajasekaran, Rajamanickam, & Darlinquine, 2011).

Synthesis Methodologies

A study described a copper-catalyzed tandem reaction, providing an efficient route for synthesizing 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones. This highlights a methodological advancement in creating these compounds, which can be essential for various pharmaceutical applications (Wang, Zhao, & Xi, 2011).

Antimicrobial and Cytotoxic Activity

Research synthesized fluoroquinolone-based 4-thiazolidinones, closely related to the requested compound, and evaluated their antimicrobial activities. The study indicates their potential as antimicrobial agents (Patel & Patel, 2010). Another study synthesized N-(5-Arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazoline-2-yl)thio)acetamide compounds and found them to exhibit mild-to-moderate cytotoxic activity against certain cancer cell lines (Nguyen et al., 2019).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(7-chloro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbenzamide' involves the condensation of 7-chloro-4-oxo-1,2-dihydroquinazoline-3-thiol with N-phenethylbenzamide, followed by oxidation and cyclization to form the final product.", "Starting Materials": [ "7-chloro-4-oxo-1,2-dihydroquinazoline-3-thiol", "N-phenethylbenzamide", "Oxidizing agent", "Cyclization reagent" ], "Reaction": [ "Step 1: Condensation of 7-chloro-4-oxo-1,2-dihydroquinazoline-3-thiol with N-phenethylbenzamide in the presence of a suitable condensing agent to form the intermediate product.", "Step 2: Oxidation of the intermediate product using an oxidizing agent to form the corresponding sulfone.", "Step 3: Cyclization of the sulfone using a suitable cyclization reagent to form the final product." ] } | |

CAS RN |

422529-37-1 |

Molecular Formula |

C23H18ClN3O2S |

Molecular Weight |

435.93 |

IUPAC Name |

3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2-phenylethyl)benzamide |

InChI |

InChI=1S/C23H18ClN3O2S/c24-17-9-10-19-20(14-17)26-23(30)27(22(19)29)18-8-4-7-16(13-18)21(28)25-12-11-15-5-2-1-3-6-15/h1-10,13-14H,11-12H2,(H,25,28)(H,26,30) |

InChI Key |

ZZRQCXUJIVBNRD-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C=C(C=C4)Cl)NC3=S |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2810816.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide](/img/structure/B2810817.png)

![2-Cyclopropyl-2-[(4-methyl-1,2,3-thiadiazol-5-yl)formamido]propanoic acid](/img/structure/B2810818.png)

![Methyl 5-ethyl-7-(3-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2810820.png)

![2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2810834.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2810836.png)